N-(3,4-dimethylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to introduce the triazole moiety.
Attachment of the Carboxamide Group: This can be done using standard amide coupling reactions, often involving reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions might target the triazole ring or the azetidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole and azetidine rings could play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives and triazole-containing compounds.
Similar Compounds: Azetidine-2-carboxylic acid, 1,2,3-Triazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-3-4-12(7-11(10)2)17-14(20)18-8-13(9-18)19-15-5-6-16-19/h3-7,13H,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPLYWXKOMNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3N=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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